Germane, tributyl(4-ethenylphenyl)-

Description

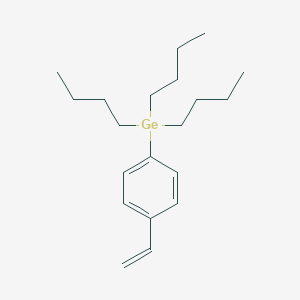

Germane, tributyl(4-ethenylphenyl)- is an organogermanium compound with the molecular formula C₂₀H₃₀Ge (calculated based on structural analogs like triethyl variants in –14). It consists of a germanium (Ge) center bonded to three butyl groups (-C₄H₉) and a 4-ethenylphenyl group (-C₆H₄-CH₂CH₂). Organogermanium compounds are less studied than their silicon or tin counterparts but exhibit unique electronic and steric properties due to germanium’s intermediate electronegativity and larger atomic radius compared to carbon .

Properties

CAS No. |

86416-14-0 |

|---|---|

Molecular Formula |

C20H34Ge |

Molecular Weight |

347.1 g/mol |

IUPAC Name |

tributyl-(4-ethenylphenyl)germane |

InChI |

InChI=1S/C20H34Ge/c1-5-9-16-21(17-10-6-2,18-11-7-3)20-14-12-19(8-4)13-15-20/h8,12-15H,4-7,9-11,16-18H2,1-3H3 |

InChI Key |

AGNBMNDEZCMTDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Ge](CCCC)(CCCC)C1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Challenges

- Synthesis : Tributyl(4-ethenylphenyl)germane can be synthesized via Grignard or Kumada coupling, similar to methods for triethylgermane derivatives (). However, yields are lower (~40–60%) due to steric challenges .

- Toxicity: Preliminary studies suggest lower ecotoxicity compared to organotin compounds, aligning with greener chemistry goals .

Q & A

Q. What characterization methods are essential for confirming the molecular structure of Germane, tributyl(4-ethenylphenyl)-?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of tributyl groups and the ethenylphenyl moiety via proton and carbon-13 chemical shifts.

- Fourier-transform infrared spectroscopy (FTIR) can identify Ge-C and C=C bond vibrations (stretching at ~550 cm⁻¹ for Ge-C and ~1600 cm⁻¹ for C=C).

- Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for stereoelectronic effects at the germanium center .

Q. How should experimental designs be structured to investigate the compound’s reactivity under varying conditions?

Methodological Answer:

- Employ factorial designs to test interactions between variables (e.g., temperature, solvent polarity, and catalyst presence).

- Control nuisance variables (e.g., moisture, oxygen) using Schlenk-line techniques for air-sensitive reactions.

- Use repeated-measures ANOVA to analyze kinetic data across conditions .

Q. What analytical techniques are suitable for assessing purity and decomposition products?

Methodological Answer:

- High-performance liquid chromatography (HPLC) with UV-Vis detection can separate and quantify degradation byproducts.

- Mass spectrometry (MS) coupled with gas chromatography (GC-MS) identifies volatile decomposition species.

- Thermogravimetric analysis (TGA) monitors thermal stability under inert and oxidative atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and ligand interactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and quantify Ge-ligand bond dissociation energies.

- Use molecular dynamics (MD) simulations to study solvent effects on conformational stability.

- Validate models against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in reported catalytic activity data across studies?

Methodological Answer:

- Conduct mediation analysis to distinguish direct effects of the germanium center from mediator variables (e.g., solvent polarity or counterion effects).

- Apply Bayesian meta-analysis to reconcile variability in reaction yields, weighting studies by methodological rigor (e.g., control of air sensitivity) .

Q. How can mixed-methods sampling improve the study of decomposition pathways?

Methodological Answer:

Q. What role do mediating variables play in the compound’s reactivity with transition-metal catalysts?

Methodological Answer:

Q. How can FAIR data principles enhance reproducibility in germanium-organic chemistry studies?

Methodological Answer:

- Annotate datasets with standardized metadata (e.g., reaction conditions, spectral raw files) using platforms like NFDI4Chem.

- Deposit crystallographic data in public repositories (e.g., CCDC) with unique digital object identifiers (DOIs).

- Document FAIRification workflows to address data interoperability challenges .

Q. How does germane cognitive load theory apply to optimizing experimental protocols for novice researchers?

Methodological Answer:

Q. What thematic analysis frameworks are effective for synthesizing conflicting literature on germanium-organic compounds?

Methodological Answer:

- Code literature data using inductive thematic analysis to identify recurring contradictions (e.g., divergent catalytic outcomes).

- Map themes to experimental variables (e.g., solvent choice, germanium oxidation state) and prioritize unresolved hypotheses for further testing.

- Use evocative exemplars (e.g., case studies of contradictory results) to highlight gaps in mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.